molecular formula C17H25N5O5 B14885957 Z-Ala-Arg-OH

Z-Ala-Arg-OH

Cat. No.: B14885957
M. Wt: 379.4 g/mol
InChI Key: IAJCBRQYWHEYSN-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Ala-Arg-OH, also known as N-[(phenylmethoxy)carbonyl]-L-alanyl-L-arginine, is a dipeptide composed of the amino acids alanine and arginine. This compound is often used in peptide synthesis and research due to its specific properties and reactivity. It has a molecular formula of C17H25N5O5 and a molecular weight of 379.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Ala-Arg-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the removal of the protecting group and coupling of the next amino acid. This cycle is repeated until the desired peptide is formed .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, increasing efficiency and reducing human error. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides .

Chemical Reactions Analysis

Types of Reactions

Z-Ala-Arg-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-Ala-Arg-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Ala-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can interact with negatively charged sites on proteins, facilitating binding and activity. The peptide can also undergo hydrolysis, releasing the individual amino acids, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Ala-Arg-OH is unique due to the presence of the arginine residue, which imparts specific chemical and biological properties. The guanidino group in arginine allows for unique interactions with proteins and enzymes, making this compound particularly useful in studies involving enzyme kinetics and protein interactions .

Properties

Molecular Formula

C17H25N5O5

Molecular Weight

379.4 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid

InChI

InChI=1S/C17H25N5O5/c1-11(21-17(26)27-10-12-6-3-2-4-7-12)14(23)22-13(15(24)25)8-5-9-20-16(18)19/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H4,18,19,20)/t11-,13-/m0/s1

InChI Key

IAJCBRQYWHEYSN-AAEUAGOBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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